

CREB-IN-1 TFA treatment duration and incubation times

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Compound Focus: Creb-IN-1 tfa

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Summary of Quantitative Data

The table below consolidates the key experimental data for **CREB-IN-1 TFA** from the identified source.

Assay Type	Cell Line	Incubation Time	Concentration	Key Outcome/Value
Gene Transcription Inhibition [1]	HEK 293T	24 hours	100 µM	IC ₅₀ = 0.18 µM
Cell Proliferation Assay [1]	MDA-MB-231	3 days	100 µM	GI ₅₀ = 0.38 µM
Cell Proliferation Assay [1]	MDA-MB-468	3 days	100 µM	GI ₅₀ = 0.021 µM

Experimental Protocols

The available data allows for a high-level overview of the cited experiments. Specific details on cell culture maintenance, passage number, and precise reagent preparation are not provided in the search results.

Protocol 1: Inhibition of CREB-Mediated Gene Transcription

This protocol is based on an experiment in HEK 293T cells [1].

- **Cell Seeding and Culture:** Seed HEK 293T cells in an appropriate culture vessel and allow them to adhere and grow under standard conditions (37°C, 5% CO₂).
- **Compound Treatment:** Treat the cells with **CREB-IN-1 TFA**. The tested concentration was **100 µM**.
- **Incubation:** Incubate the cells with the compound for **24 hours**.
- **Analysis:** Measure the inhibition of CREB-mediated gene transcription using an unspecified assay. The half-maximal inhibitory concentration (IC₅₀) was determined to be **0.18 µM** [1].

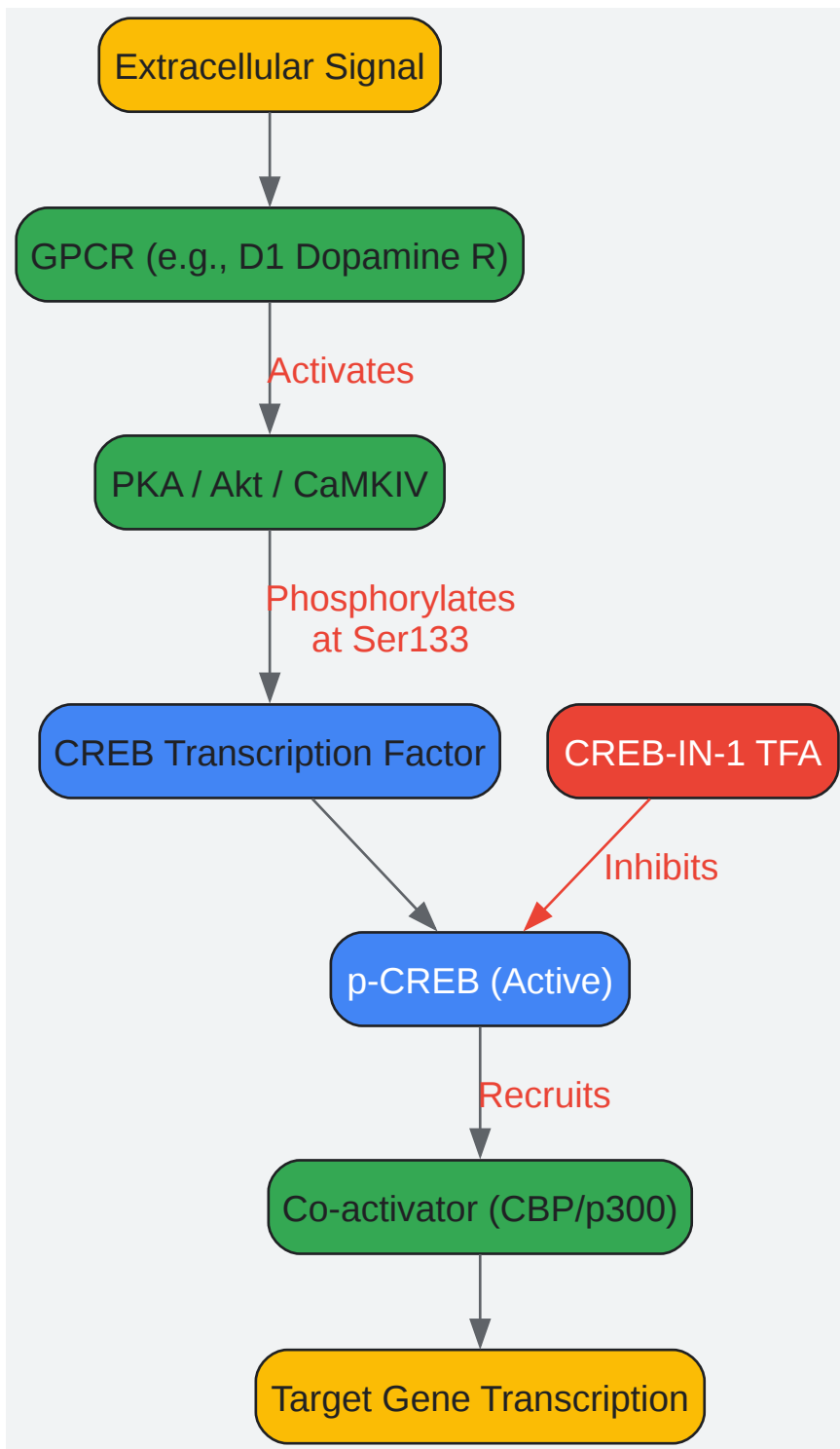
Protocol 2: Cell Proliferation Assay (MTT)

This protocol is based on experiments in triple-negative breast cancer cell lines [1].

- **Cell Seeding:** Seed MDA-MB-231 or MDA-MB-468 cells in 96-well plates.
- **Compound Treatment:** Treat the cells with **CREB-IN-1 TFA**.
- **Incubation:** Incubate the cells with the compound for **72 hours (3 days)**.
- **Viability Measurement:** Assess cell proliferation or viability using an MTT assay. The reported growth inhibitory (GI₅₀) values were **0.38 µM** for MDA-MB-231 cells and **0.021 µM** for MDA-MB-468 cells [1].

CREB Signaling and Inhibitor Workflow

The following diagram illustrates the general signaling pathway of CREB and the proposed point of inhibition for CREB-IN-1, based on the context from the search results [2] [3] [4].



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Critical Omissions & Further Research Requirements

Please note that the search results are insufficient for creating a complete technical manual. The following critical information is **missing** and would be essential for replicating the experiments:

- **Complete Solubility and Storage:** Specific solvent for stock solution preparation (e.g., DMSO concentration), long-term storage conditions (-20°C or -80°C), and freeze-thaw stability.
- **Detailed In Vivo Dosing Protocol:** While a 38% oral bioavailability is reported [1], the formulation used for in vivo administration, dosing schedule (e.g., once daily), and full toxicological profile are not detailed.
- **Mechanism of Action Confirmation:** The exact molecular mechanism (e.g., direct binding site on CREB) is not specified in the available data [1].
- **Full Experimental Reagents:** The specific type of cell culture media, serum concentration, and methods for ensuring CREB pathway activation prior to inhibition are not described.

To proceed with your application notes, I recommend these steps:

- **Consult Primary Literature:** Search for the foundational research paper(s) where CREB-IN-1 was first developed and characterized. The product page [1] cites "PMID: 35300089," which is a crucial source.
- **Contact the Supplier:** Reach out to MedChemExpress (MCE) directly for any available technical data sheets or detailed protocols.
- **Broaden the Search:** Look for papers that have *used* **CREB-IN-1 TFA** in their methods, as these will contain practical, validated protocols.

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References

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To cite this document: Smolecule. [CREB-IN-1 TFA treatment duration and incubation times].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12900879#creb-in-1-tfa-treatment-duration-and-incubation-times>]

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